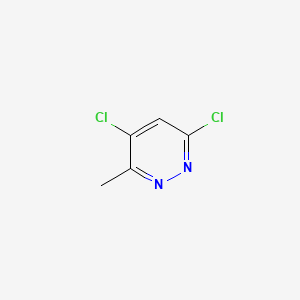

4,6-Dichloro-3-methylpyridazine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-3-methylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2/c1-3-4(6)2-5(7)9-8-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWLRTVHQASOVRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50729739 | |

| Record name | 4,6-Dichloro-3-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68240-43-7 | |

| Record name | 4,6-Dichloro-3-methylpyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50729739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dichloro-3-methylpyridazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating the Synthesis and Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the chemical compound 4,6-dichloro-3-methylpyridazine. The identified Chemical Abstracts Service (CAS) number for this compound is 68240-43-7 .[1] This document outlines the available physicochemical data, provides a detailed experimental protocol for a closely related isomer due to the limited availability of specific synthesis data for the target compound, and explores the general reactivity and potential applications of dichloropyridazines.

Physicochemical and Identification Data

Quantitative data for this compound is summarized in the table below. It is important to note that while this compound is commercially available, detailed experimental data in peer-reviewed literature is scarce.

| Property | Value | Reference |

| CAS Number | 68240-43-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | ClC1=CC(Cl)=NN=C1C | [1] |

| Purity | 97% (as offered by some suppliers) | [1] |

Experimental Protocols: Synthesis of a Key Isomer

Due to the limited publicly available, detailed synthesis protocols for this compound, this guide presents a well-documented procedure for the synthesis of its isomer, 3,6-dichloro-4-methylpyridazine (CAS: 19064-64-3).[2][3][4] This protocol is representative of the general synthetic route for producing dichlorinated pyridazine derivatives from a pyridazinedione precursor.

Synthesis of 3,6-dichloro-4-methylpyridazine from 4-Methyl-1,2-dihydropyridazine-3,6-dione

This procedure involves the chlorination of 4-methyl-1,2-dihydropyridazine-3,6-dione using phosphorus oxychloride.

Materials:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Solid sodium bicarbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Light petroleum ether

-

Ether

Procedure:

-

Reaction Setup: Suspend 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphorus oxychloride (70 mL, 750 mmol) in a flask under a nitrogen atmosphere and stir at room temperature.[2]

-

Chlorination: Heat the reaction mixture to a mild reflux and maintain for 4 hours until a homogenous golden-yellow solution is formed.[2]

-

Removal of Excess Reagent: After cooling the mixture, remove the excess phosphorus oxychloride by distillation under reduced pressure (14 mbar, 50-70°C).[2]

-

Work-up: Slowly add the resulting viscous brown oil dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring. Adjust the pH of the mixture to 6 by the batchwise addition of solid sodium bicarbonate.[2]

-

Extraction: Extract the aqueous mixture with ethyl acetate (2 x 60 mL).[2]

-

Purification: Combine the organic phases, wash with saturated sodium bicarbonate solution (30 mL), and dry over anhydrous magnesium sulfate. Concentrate the solution under reduced pressure to yield the crude product.[2]

-

Recrystallization: Recrystallize the yellow powder from light petroleum ether/ether to obtain pure 3,6-dichloro-4-methylpyridazine.[2]

Expected Yield: Approximately 94%.[2]

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of 3,6-dichloro-4-methylpyridazine.

Reactivity and Potential Applications

Dichloropyridazine derivatives are versatile intermediates in organic synthesis, primarily due to the reactivity of the chlorine atoms, which can be displaced through nucleophilic aromatic substitution. The electron-deficient nature of the pyridazine ring facilitates these reactions. These compounds serve as crucial building blocks in the synthesis of more complex molecules with potential applications in various fields.

-

Pharmaceutical Development: Dichloropyridazines are utilized in the creation of novel therapeutic agents. For instance, 3,6-dichloro-4-methylpyridazine has been used in the synthesis of imidazo[1,2-b]pyridazine derivatives, which have been investigated for their potential biological activities.[4] The core structure is a scaffold in the design of compounds targeting specific biological pathways.[5]

-

Agricultural Chemicals: These compounds are important intermediates in the synthesis of herbicides and fungicides, contributing to crop protection and improved agricultural yields.[5]

-

Material Science: There is potential for the use of dichloropyridazine derivatives in the development of advanced materials, such as polymers and coatings, that require specific chemical properties for enhanced performance.[5]

While specific signaling pathways involving this compound are not documented, its structural similarity to other biologically active pyridazine derivatives suggests its potential as a scaffold in medicinal chemistry for kinase inhibitors and other targeted therapies.[6] Further research is necessary to fully elucidate the biological activity and potential applications of this particular isomer.

References

- 1. 4,6-dichloro-3-methyl-pyridazine 97% | CAS: 68240-43-7 | AChemBlock [achemblock.com]

- 2. 3,6-Dichloro-4-methylpyridazine synthesis - chemicalbook [chemicalbook.com]

- 3. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 4. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Chloro-6-iodo-4-methylpyridazine | Benchchem [benchchem.com]

Physicochemical Properties of 4,6-Dichloro-3-methylpyridazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4,6-Dichloro-3-methylpyridazine. The information herein is curated for researchers, scientists, and professionals in drug development who may utilize this compound as a key intermediate or building block in the synthesis of novel therapeutic agents and other complex molecules. This document summarizes key quantitative data, details relevant experimental protocols, and provides logical workflows to facilitate its practical application in a laboratory setting.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 68240-43-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1][2] |

| Molecular Weight | 163.00 g/mol | [2][3] |

| Appearance | White to yellow crystalline powder | [1] |

| Purity | ≥97% | [1][2] |

| Melting Point | 86-88 °C | [2] |

| Boiling Point | 149-151 °C at 21 mmHg | [2] |

| Solubility | Specific quantitative data is not readily available in the cited literature. A general protocol for determination is provided below. | |

| pKa | An experimental pKa value is not readily available in the cited literature. Pyridazine itself is weakly basic. |

Spectroscopic Data

Detailed spectroscopic data is crucial for the structural confirmation and purity assessment of this compound.

-

¹H NMR (CDCl₃, 200 MHz):

-

δ 7.41 (q, J = 0.9 Hz, 1H)

-

δ 2.42 (d, J = 1.0 Hz, 3H)

-

-

¹³C NMR (CDCl₃, 50 MHz):

-

δ 157.3 (C-3)

-

δ 155.6 (C-6)

-

δ 140.7 (C-4)

-

δ 130.1 (C-5)

-

δ 19.2 (CH₃)

-

-

Infrared (IR) Spectrum (KBr Pellet, cm⁻¹):

-

Key peaks at 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.

-

-

Mass Spectrum (MS) (Electron Ionization - EI):

-

m/z: 162 [M⁺]

-

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

This protocol is adapted from established synthetic procedures.

-

Reaction Setup: Suspend 4-Methyl-1,2-dihydropyridazine-3,6-dione (1.0 eq) in phosphoryl chloride (POCl₃) (10.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Heating: Stir the suspension at room temperature, then heat the mixture to a gentle reflux. Maintain reflux for approximately 4 hours, or until the reaction mixture becomes a clear, homogeneous solution.

-

Removal of Excess Reagent: After cooling the reaction to room temperature, remove the excess phosphoryl chloride by distillation under reduced pressure.

-

Work-up: Carefully and slowly add the resulting viscous oil dropwise to an ice-cooled saturated sodium bicarbonate (NaHCO₃) solution with vigorous stirring.

-

Neutralization: Adjust the pH of the aqueous mixture to ~6 by the portion-wise addition of solid sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x volume of aqueous layer).

-

Washing and Drying: Combine the organic layers, wash with a saturated sodium bicarbonate solution, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product as a yellow powder. The product can be further purified by recrystallization from a suitable solvent system like petroleum ether/ether.

Physicochemical Property Determination

Melting Point Determination (Capillary Method):

-

Sample Preparation: Place a small amount of the dry, crystalline this compound into a capillary tube and pack the solid to a height of 1-2 mm.

-

Apparatus Setup: Attach the capillary tube to a thermometer or place it in the designated slot of a melting point apparatus.

-

Heating: Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, when approaching the expected melting point.

-

Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (General Protocol):

-

Solvent Selection: Choose a range of common laboratory solvents (e.g., water, ethanol, acetone, dichloromethane, ethyl acetate, tetrahydrofuran).

-

Sample Preparation: To a series of vials, add a known mass (e.g., 10 mg) of this compound.

-

Titration: Add a selected solvent to each vial in small, measured increments (e.g., 0.1 mL) at a constant, recorded temperature.

-

Observation: After each addition, vigorously shake or vortex the vial and observe for complete dissolution.

-

Quantification: The solubility is reached when the solid completely dissolves. The solubility can then be expressed in terms of mg/mL or mol/L. This process can be repeated at different temperatures to build a solubility profile.

Visualized Workflows and Relationships

The following diagrams, generated using DOT language, illustrate key experimental and logical workflows involving this compound.

References

An In-depth Technical Guide to 4,6-Dichloro-3-methylpyridazine: Molecular Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-3-methylpyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this particular isomer, this document also includes relevant information on closely related compounds and general synthetic and characterization methodologies for dichloropyridazines to provide a broader context and guide future research.

Molecular Structure and Formula

This compound is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 3.

Molecular Formula: C₅H₄Cl₂N₂

2D Structure:

Caption: 2D structure of this compound.

Physicochemical and Spectroscopic Data

Quantitative data for this compound is summarized in the table below. It is important to note that while some physical properties are available from commercial suppliers, detailed spectroscopic data in peer-reviewed literature is scarce for this specific isomer.

| Property | Value | Source |

| IUPAC Name | This compound | AChemBlock[1] |

| CAS Number | 68240-43-7 | AChemBlock[1], Matrix Scientific[2] |

| Molecular Formula | C₅H₄Cl₂N₂ | AChemBlock[1], Matrix Scientific[2] |

| Molecular Weight | 163.01 g/mol | AChemBlock[1], Matrix Scientific[2] |

| Melting Point | 35-37 °C | Matrix Scientific[2] |

| Purity | 97% | AChemBlock[1] |

| SMILES | ClC1=CC(Cl)=NN=C1C | AChemBlock[1] |

| MDL Number | MFCD21604745 | AChemBlock[1] |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route to dichloromethylpyridazines is outlined in the workflow diagram below. This generalized process highlights the key steps that would be involved in the synthesis and purification of such compounds.

Caption: Generalized synthetic workflow for a dichloromethylpyridazine.

Representative Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine

The following is a detailed experimental protocol for the synthesis of the isomeric 3,6-dichloro-4-methylpyridazine . This is provided as a representative example of the synthesis of a dichloromethylpyridazine and the specific reagents and conditions may require optimization for the synthesis of the 4,6-dichloro isomer.

Starting Material: 4-Methyl-1,2-dihydropyridazine-3,6-dione.[3]

Procedure:

-

A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is prepared under a nitrogen atmosphere and stirred at room temperature.[3]

-

The reaction mixture is then heated to a gentle reflux and maintained for 4 hours, during which a golden-yellow homogeneous solution should form.[3]

-

After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70 °C).[3]

-

The resulting viscous brown oil is added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.[3]

-

The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate, followed by extraction with ethyl acetate (2 x 60 mL).[3]

-

The combined organic phases are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the crude product.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent system such as light petroleum ether/ether.[3]

Characterization

The characterization of this compound would involve standard spectroscopic techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. In the absence of experimental data, NMR prediction software can be used to estimate the chemical shifts.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as C-Cl, C=N, and C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its identity.

Applications in Drug Discovery and Research

The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. While specific biological data for this compound is not yet reported, its structural features suggest its potential as a valuable building block for the synthesis of novel bioactive compounds.

The dichloro substitutions at positions 4 and 6 provide reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups to generate a library of derivatives for biological screening. The methyl group at position 3 can influence the steric and electronic properties of the molecule, potentially affecting its binding to biological targets.

Pyridazine derivatives have been reported to possess a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Some pyridazine derivatives have been shown to inhibit key signaling pathways involved in cancer progression, such as those involving Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1).[4]

-

Antimicrobial and Antifungal Activity: Various substituted pyridazines have demonstrated activity against a range of bacterial and fungal strains.[4]

-

Central Nervous System (CNS) Activity: Certain pyridazine derivatives have been found to modulate neuronal signaling pathways, suggesting potential applications in the treatment of neurological disorders.[4]

The logical workflow for discovering and developing new drug candidates from a scaffold like this compound is depicted in the following diagram.

References

- 1. [Synthesis of pyridazines. I. Synthesis and some reactions of 3,6-dichloropyridazine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. Pyridazine synthesis [organic-chemistry.org]

An In-depth Technical Guide to the Spectral Data of 4,6-Dichloro-3-methylpyridazine

Executive Summary

Therefore, this guide provides a combination of confirmed compound information and high-quality predicted spectral data based on established principles of spectroscopy and data from structurally similar pyridazine derivatives. The included experimental protocols are generalized standard procedures for the respective analytical techniques. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by offering a foundational understanding of the expected spectral behavior of 4,6-Dichloro-3-methylpyridazine.

Compound Identification

-

IUPAC Name: this compound[1]

-

CAS Number: 68240-43-7[1]

-

Molecular Weight: 163.01 g/mol [2]

-

Chemical Structure:

Caption: Chemical structure of this compound.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR) Data (Predicted)

-

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

-

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.5 | Singlet | 1H | H-5 (aromatic) |

| ~ 2.8 | Singlet | 3H | -CH₃ |

-

¹³C NMR (Carbon-13 NMR) Data (Predicted)

-

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

-

| Chemical Shift (δ) ppm | Assignment |

| ~ 160 | C-3 |

| ~ 155 | C-6 |

| ~ 152 | C-4 |

| ~ 125 | C-5 |

| ~ 20 | -CH₃ |

2.2. Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Weak | C-H stretch (aromatic) |

| 2980 - 2850 | Weak | C-H stretch (methyl) |

| 1600 - 1550 | Medium | C=N stretch (pyridazine ring) |

| 1450 - 1400 | Medium | C=C stretch (pyridazine ring) |

| 1380 - 1360 | Medium | C-H bend (methyl) |

| 850 - 750 | Strong | C-Cl stretch |

2.3. Mass Spectrometry (MS) (Predicted)

-

Ionization Mode: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 162/164/166 | High | [M]⁺ (Molecular ion with chlorine isotopes) |

| 127/129 | Medium | [M - Cl]⁺ |

| 99 | Medium | [M - Cl - N₂]⁺ or [M - Cl - HCN]⁺ |

| 64 | Medium | [C₄H₂N]⁺ |

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for pyridazine derivatives.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

3.2. Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the instrument's beam path.

-

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

3.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

-

Data Analysis: Analyze the mass spectrum to determine the molecular weight from the molecular ion peak and to elucidate the structure by interpreting the fragmentation pattern.

Visualizations

References

Navigating the Solubility Landscape of 4,6-Dichloro-3-methylpyridazine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4,6-Dichloro-3-methylpyridazine, a key intermediate in pharmaceutical synthesis. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the standardized methodologies for its determination, offering a robust framework for researchers, scientists, and drug development professionals. Understanding the solubility of this compound is critical for optimizing reaction conditions, purification processes, and formulation development.

Core Physicochemical Properties

This compound (CAS No: 19064-64-3) is a solid with a molecular weight of 163.00 g/mol .[1][2] Its melting point is reported to be in the range of 86-88 °C, and it has a boiling point of 149-151 °C at 21 mmHg.[1] These properties are fundamental to consider when designing solubility experiments.

Hypothetical Solubility Profile of this compound

To illustrate how solubility data for this compound would be presented, the following table provides a hypothetical yet representative overview of its solubility in a range of common organic solvents at ambient temperature (25 °C). This table is intended for illustrative purposes to guide experimental design.

| Solvent Category | Solvent | Polarity Index | Hypothetical Solubility (g/L) |

| Polar Protic | Methanol | 5.1 | 50 |

| Ethanol | 4.3 | 35 | |

| Isopropanol | 3.9 | 20 | |

| Polar Aprotic | Acetonitrile | 5.8 | 150 |

| Acetone | 5.1 | 200 | |

| Dichloromethane | 3.1 | >300 | |

| Tetrahydrofuran (THF) | 4.0 | >300 | |

| N,N-Dimethylformamide (DMF) | 6.4 | >300 | |

| Dimethyl sulfoxide (DMSO) | 7.2 | >300 | |

| Nonpolar | Toluene | 2.4 | 15 |

| Hexane | 0.1 | <1 | |

| Diethyl Ether | 2.8 | 100 |

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6]

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis Spectrophotometer

2. Procedure:

-

Preparation: Add an excess amount of this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker set at the desired temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium by taking measurements at various time points.[3]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. Analyze the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method.

3. Analytical Quantification:

-

HPLC Method: A reverse-phase HPLC method with a suitable C18 column and a mobile phase consisting of a mixture of acetonitrile and water is commonly employed. Detection is typically performed using a UV detector at a wavelength where the compound exhibits maximum absorbance. A calibration curve of known concentrations versus peak area is used to determine the concentration of the sample.

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a significant chromophore. A calibration curve is generated by measuring the absorbance of a series of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the saturated solution can then be determined from its absorbance using the Beer-Lambert law.

4. Calculation of Solubility:

The solubility is calculated from the concentration of the analyte in the saturated solution, taking into account the dilution factor, and is typically expressed in g/L or mg/mL.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific, publicly available quantitative data on the solubility of this compound in various organic solvents is limited, this guide provides the necessary framework for its determination. By following the detailed isothermal shake-flask protocol and employing appropriate analytical techniques such as HPLC or UV-Vis spectrophotometry, researchers can accurately and reliably determine the solubility of this important chemical intermediate. This information is invaluable for the seamless progression of research and development activities in the pharmaceutical industry.

References

- 1. 3,6-Dichloro-4-methylpyridazine 97 19064-64-3 [sigmaaldrich.com]

- 2. 3,6-Dichloro-4-methylpyridazine | C5H4Cl2N2 | CID 87923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. who.int [who.int]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. enamine.net [enamine.net]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Initial Synthesis Routes for 4,6-Dichloro-3-methylpyridazine

For researchers, scientists, and professionals in drug development, 4,6-dichloro-3-methylpyridazine serves as a crucial building block in the synthesis of a variety of biologically active compounds. Its reactive chlorine atoms provide versatile handles for nucleophilic substitution, enabling the construction of more complex molecular architectures. This guide details the primary synthesis routes for this important intermediate, providing in-depth experimental protocols, quantitative data, and process visualizations to facilitate its preparation in a laboratory setting.

Core Synthesis Pathway

The most common and well-established synthetic route to this compound commences with the precursor 4-methyl-1,2-dihydropyridazine-3,6-dione. This intermediate is subsequently chlorinated to yield the final product. The overall transformation is a two-step process starting from the formation of the pyridazine-dione ring system, followed by a robust chlorination reaction.

The initial step involves the cyclocondensation of a suitable precursor, which is then followed by chlorination. The chlorination of the 4-methyl-1,2-dihydropyridazine-3,6-dione is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction efficiently replaces the hydroxyl groups of the tautomeric form of the dione with chlorine atoms.[1]

Experimental Protocols

Synthesis of this compound from 4-Methyl-1,2-dihydropyridazine-3,6-dione

This protocol is adapted from established chemical literature and provides a reliable method for the chlorination of the pyridazinedione precursor.[1]

Materials:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ice

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is prepared in a round-bottom flask under a nitrogen atmosphere.[1]

-

The reaction mixture is stirred at room temperature and then heated to a gentle reflux.[1]

-

The reflux is maintained for 4 hours, during which the suspension transforms into a clear, golden-yellow solution.[1]

-

After the reaction is complete, the mixture is cooled, and the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70°C).[1]

-

The resulting viscous brown oil is cooled in an ice bath and then slowly and carefully added dropwise to a vigorously stirred, ice-cooled saturated sodium bicarbonate solution (200 mL) to neutralize the remaining acid.[1]

-

The pH of the aqueous mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate.[1]

-

The product is then extracted from the aqueous layer with ethyl acetate (2 x 60 mL).[1]

-

The combined organic phases are washed with saturated sodium bicarbonate solution (30 mL) and then dried over anhydrous magnesium sulfate.[1]

-

The solvent is removed under reduced pressure to yield this compound as a yellow powder.[1]

Quantitative Data

The following table summarizes the quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 4-Methyl-1,2-dihydropyridazine-3,6-dione | [1] |

| Chlorinating Agent | Phosphoryl chloride (POCl₃) | [1] |

| Reactant Molar Ratio (Precursor:POCl₃) | ~1:10 | [1] |

| Reaction Temperature | Reflux | [1] |

| Reaction Time | 4 hours | [1] |

| Product Yield | 94% | [1] |

| Product Appearance | Yellow powder | [1] |

| Melting Point | 87-88 °C | [1] |

Visualizing the Synthesis

The following diagrams illustrate the key transformations in the synthesis of this compound.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the chlorination step.

References

Biological Activity Screening of Dichloromethylpyridazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of a dichloromethyl group to the pyridazine ring can significantly modulate the molecule's electronic and steric properties, potentially leading to novel biological activities. This technical guide provides a comprehensive overview of the biological activity screening of dichloromethylpyridazine derivatives, with a focus on their potential as anticancer and antimicrobial agents. Due to the limited availability of data specifically on dichloromethylpyridazine derivatives, this guide also incorporates information from closely related analogues, such as 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines and other substituted pyridazines, to provide a broader context and potential avenues for research.

Anticancer Activity

The dichloromethyl group is a known pharmacophore in several anticancer agents, and its incorporation into the pyridazine nucleus is a promising strategy for the development of novel therapeutics. Screening for anticancer activity typically involves evaluating the cytotoxicity of the compounds against a panel of human cancer cell lines.

Quantitative Data for Dichloromethyl-Containing Heterocycles and Pyridazine Derivatives

The following table summarizes the anticancer activity of 2-(dichloromethyl)pyrazolo[1,5-a][1][2][3]triazine derivatives, which serve as a relevant proxy for dichloromethylpyridazines, against a panel of 60 human cancer cell lines. Additionally, IC50 values for other substituted pyridazine derivatives are included to highlight the potential of the pyridazine scaffold.

Table 1: Anticancer Activity of Dichloromethyl-Containing Heterocycles and Pyridazine Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines | Compound 3a | Leukemia (CCRF-CEM) | >100 | [1] |

| Compound 3b | Leukemia (HL-60(TB)) | >100 | [1] | |

| Compound 3c | Leukemia (K-562) | >100 | [1] | |

| Compound 3d | Leukemia (MOLT-4) | >100 | [1] | |

| Compound 3e | Leukemia (RPMI-8226) | >100 | [1] | |

| Compound 3f | Non-Small Cell Lung Cancer (A549/ATCC) | >100 | [1] | |

| Compound 4a | Colon Cancer (COLO 205) | 15.8 | [1] | |

| Compound 4b | CNS Cancer (SF-295) | 12.6 | [1] | |

| Compound 4c | Melanoma (UACC-257) | 19.9 | [1] | |

| Compound 4d | Ovarian Cancer (OVCAR-3) | 10.0 | [1] | |

| Compound 4e | Renal Cancer (ACHN) | 15.8 | [1] | |

| 3,6-Disubstituted Pyridazines | Compound 11m | Breast Cancer (T-47D) | 0.43 | [4] |

| Compound 11m | Breast Cancer (MDA-MB-231) | 0.99 | [4] | |

| Compound 11h | Breast Cancer (T-47D) | 1.60 | [4] | |

| Compound 11l | Breast Cancer (T-47D) | 1.57 | [4] | |

| Pyrazolo-Pyridazine Derivative | Compound 4 | Liver Cancer (HepG-2) | 17.30 | [5] |

| Compound 4 | Colon Cancer (HCT-116) | 18.38 | [5] | |

| Compound 4 | Breast Cancer (MCF-7) | 27.29 | [5] |

Note: Data for 2-(Dichloromethyl)pyrazolo[1,5-a][1][2][3]triazines are presented as GI50 values (concentration required to inhibit cell growth by 50%) from a single-dose screen, with values >100 µM indicating low activity at the tested concentration. More potent compounds from this series are highlighted with their specific IC50 values.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.[6][7][8][9][10]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Dichloromethylpyridazine derivatives dissolved in DMSO (stock solution)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dichloromethylpyridazine derivatives in culture medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. bds.berkeley.edu [bds.berkeley.edu]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. broadpharm.com [broadpharm.com]

- 10. researchhub.com [researchhub.com]

Substituted Pyridazines: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its dipole moment, make it an attractive moiety for designing novel therapeutic agents.[1] The strategic substitution on the pyridazine ring allows for the fine-tuning of physicochemical properties and biological activities, leading to the development of potent and selective drug candidates across a wide range of therapeutic areas. This technical guide provides a comprehensive overview of the current landscape of substituted pyridazines in drug discovery, with a focus on their applications, quantitative biological data, experimental protocols, and underlying mechanisms of action.

Diverse Pharmacological Profile of Substituted Pyridazines

Substituted pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, positioning them as a versatile tool in the drug discovery arsenal.[2][3] Extensive research has highlighted their potential in oncology, infectious diseases, inflammation, cardiovascular disorders, and neurodegenerative diseases.[4][5][6][7]

Anticancer Activity

In the realm of oncology, pyridazine derivatives have shown significant promise by targeting various hallmarks of cancer.[8][9] Numerous studies have reported their potent cytotoxic effects against a panel of cancer cell lines and their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[10][11][12][13][14] A notable mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[3][10]

Anti-inflammatory Activity

The anti-inflammatory potential of substituted pyridazines is well-documented, with many derivatives exhibiting potent inhibition of key pro-inflammatory enzymes.[8][12][15][16][17] A primary target in this area is cyclooxygenase-2 (COX-2), an inducible enzyme responsible for the production of prostaglandins that mediate pain and inflammation.[8][15][17] The selective inhibition of COX-2 over its constitutive isoform, COX-1, is a key strategy to minimize the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[15]

Antimicrobial Activity

The rising threat of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. Substituted pyridazines have emerged as a promising class of compounds with significant activity against a range of pathogens.[10][18][19][20][21][22] Their mechanism of action often involves the disruption of essential cellular processes in microorganisms.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative substituted pyridazine derivatives, providing a quantitative basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of Substituted Pyridazine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Target | Reference |

| Pyridazinone Derivative 17a | - | 0.0607 | VEGFR-2 | [10] |

| Dimethylpyridazine Derivative 11c | - | 0.00233 | Hedgehog Signaling | [23] |

| Tetrahydroimidazo[1,2-b]pyridazine 4e | MCF-7 | 1-10 | Kinases | [13] |

| Tetrahydroimidazo[1,2-b]pyridazine 4f | SK-MEL-28 | 1-10 | Kinases | [13] |

| Pyrazolo-pyridazine Derivative 4 | HepG-2 | 17.30 | EGFR/CDK-2 | [14] |

| Pyrazolo-pyridazine Derivative 4 | HCT-116 | 18.38 | EGFR/CDK-2 | [14] |

| Pyridazine Derivative 5b | HCT-116 | < Imatinib | VEGFR Kinase | [3] |

| Pyridazine Derivative 2S-5 | MDA-MB-231 | 6.21 | Hsp90 | [11] |

| Pyridazine Derivative 2S-13 | MDA-MB-231 | 7.73 | Hsp90 | [11] |

Table 2: Anti-inflammatory Activity of Substituted Pyridazine Derivatives

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Pyridazine Derivative 4c | - | 0.26 | - | [15] |

| Pyridazine Derivative 6b | - | 0.18 | 6.33 | [15] |

| Pyridazinone Derivative 5a | >12.86 | 0.77 | 16.70 | [8] |

| Pyridazinone Derivative 5f | >25.29 | 1.89 | 13.38 | [8] |

| Pyridazinone Derivative 9a | - | 0.0155 | - | [16] |

Table 3: Antimicrobial Activity of Substituted Pyridazine Derivatives

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Pyridazinone Derivative 10h | Staphylococcus aureus | 16 | [10] |

| Pyridazinone Derivative 8g | Candida albicans | 16 | [10] |

| Pyridazinone Derivative 7 | S. aureus (MRSA) | 3.74 - 8.92 | [20] |

| Pyridazinone Derivative 13 | P. aeruginosa | 3.74 - 8.92 | [20] |

| Pyridazinone Derivative IIIa | S. pyogenes | - | [21] |

| Pyridazinone Derivative IIId | A. niger | - | [21] |

Key Experimental Protocols

This section provides an overview of the methodologies commonly employed in the synthesis and biological evaluation of substituted pyridazine derivatives.

General Synthesis of Substituted Pyridazines

The synthesis of the pyridazine core can be achieved through various strategies, with the condensation of a 1,4-dicarbonyl compound with hydrazine being a classical and versatile method.[5][24][25][26]

Example Protocol: Synthesis of 6-phenyl-4,5-dihydropyridazin-3(2H)-one [21]

-

Step 1: Friedel-Crafts Acylation: Benzene is reacted with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield β-benzoylpropionic acid.

-

Step 2: Cyclization: The resulting β-benzoylpropionic acid is then refluxed with hydrazine hydrate in a suitable solvent like ethanol. The reaction mixture is concentrated and poured into ice-cold water to precipitate the product, 6-phenyl-2,3,4,5-tetrahydropyridazin-3-one. The crude product is then purified by recrystallization from ethanol.

Modern synthetic approaches, including microwave-assisted organic synthesis (MAOS) and copper-catalyzed multicomponent reactions, offer efficient and rapid access to a diverse range of substituted pyridazines.[2]

In Vitro Anticancer Activity Assessment

Cytotoxicity Assay (MTT Assay) [14]

-

Cell Seeding: Human cancer cell lines (e.g., HepG-2, HCT-116, MCF-7) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test pyridazine derivatives for a specified period (e.g., 24-72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

VEGFR-2 Kinase Inhibition Assay [10]

The inhibitory activity of pyridazine derivatives against VEGFR-2 kinase can be determined using commercially available assay kits. These assays typically involve the incubation of the recombinant VEGFR-2 enzyme with the test compound and a substrate in the presence of ATP. The extent of substrate phosphorylation is then quantified, often through ELISA or fluorescence-based methods, to determine the inhibitory potency of the compound.

In Vitro Anti-inflammatory Activity Assessment

Cyclooxygenase (COX) Inhibition Assay [4][7][15][27][28][29]

-

Enzyme and Compound Incubation: Recombinant human COX-1 or COX-2 enzyme is pre-incubated with the test pyridazine derivative or a reference inhibitor (e.g., celecoxib, indomethacin) in a suitable buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

-

Product Detection: The production of prostaglandin G2 (PGG2), the initial product of the COX reaction, is measured. This can be done using various methods, including fluorometric detection where a probe reacts with PGG2 to generate a fluorescent signal.

-

IC50 Determination: The IC50 values are determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Anti-inflammatory Activity Assessment

Carrageenan-Induced Paw Edema Model in Rats [30]

-

Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for a week before the experiment.

-

Compound Administration: The test pyridazine derivatives, a standard drug (e.g., diclofenac), and a vehicle control are administered orally or intraperitoneally to different groups of rats.

-

Induction of Inflammation: After a specific time, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Calculation of Inhibition: The percentage of inhibition of paw edema is calculated by comparing the paw volume of the treated groups with that of the control group.

Antimicrobial Susceptibility Testing

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination [10][18][20]

-

Preparation of Inoculum: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Serial Dilution of Compounds: The pyridazine derivatives are serially diluted in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (temperature and time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Understanding the molecular targets and signaling pathways modulated by substituted pyridazines is crucial for rational drug design and development. The following diagrams illustrate some of the key pathways targeted by these compounds.

Caption: Inhibition of VEGFR-2 signaling pathway by substituted pyridazines.

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Caption: General workflow for the discovery of pyridazine-based drug candidates.

Conclusion and Future Perspectives

Substituted pyridazines represent a highly valuable and versatile scaffold for the development of novel therapeutic agents. Their broad spectrum of pharmacological activities, coupled with their synthetic tractability, makes them an ongoing focus of research in medicinal chemistry. Future efforts in this field will likely concentrate on the design of more selective and potent derivatives, the elucidation of novel mechanisms of action, and the exploration of their potential in combination therapies. The continued investigation of this remarkable heterocyclic core holds great promise for addressing unmet medical needs and advancing the field of drug discovery.

References

- 1. Exploring the untapped pharmacological potential of imidazopyridazines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07280K [pubs.rsc.org]

- 2. benchchem.com [benchchem.com]

- 3. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. chemtube3d.com [chemtube3d.com]

- 6. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and synthesis of new pyridazinone derivatives as selective COX-2 inhibitors: In-vitro and in-vivo evaluation of the anti-inflammatory activity, histopathological studies and molecular modelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides [mdpi.com]

- 10. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of Anticancer Properties of Newly Synthesized Pyridazine-Based Inhibitors in Mouse and Human Breast Cancer Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies [mdpi.com]

- 15. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 22. journalcsij.com [journalcsij.com]

- 23. Synthesis and evaluation of novel dimethylpyridazine derivatives as hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. sphinxsai.com [sphinxsai.com]

- 25. Pyridazine synthesis [organic-chemistry.org]

- 26. iglobaljournal.com [iglobaljournal.com]

- 27. assaygenie.com [assaygenie.com]

- 28. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 29. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Safe Handling of Chlorinated Pyridazines for Laboratory Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for chlorinated pyridazines, a class of heterocyclic compounds frequently utilized as building blocks in pharmaceutical and agrochemical research. The information is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment. The toxicological properties of many chlorinated pyridazines have not been fully investigated, warranting careful handling as potentially hazardous substances.[1]

Hazard Identification and Classification

Chlorinated pyridazines are generally classified as irritants and are harmful if swallowed. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[2] Symptoms of exposure can include irritation to the skin, eyes, and respiratory system.[1][3] Prolonged or repeated exposure may lead to more severe health effects.

1.1 GHS Hazard Statements

The following table summarizes the common Globally Harmonized System (GHS) hazard classifications for various chlorinated pyridazines based on available Safety Data Sheets (SDS).

| Compound | GHS Classification | Hazard Statements |

| 3,6-Dichloropyridazine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H302: Harmful if swallowed.[2][4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H335: May cause respiratory irritation.[3][4] |

| 3,5-Dichloropyridazine | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed.[2] |

| 3,4,6-Trichloropyridazine | Skin Irritation (Category 2); Eye Irritation (Category 2A); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| 3,4,5-Trichloropyridazine | Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific target organ toxicity — single exposure (Category 3), Respiratory system | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[5] |

1.2 Physical and Chemical Properties

Proper handling requires an understanding of the physical properties of these compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Off-white to brown or light cream crystalline powder[1][6] | 65 - 69[6] |

| 3,5-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | Not Available | Not Available |

| 3,4,6-Trichloropyridazine | C₄HCl₃N₂ | 183.43 | Not Available | Not Available |

| 3,4,5-Trichloropyridazine | C₄HCl₃N₂ | 183.43 | Not Available | Not Available |

Exposure Controls and Personal Protection

To minimize exposure risk, a combination of engineering controls and personal protective equipment (PPE) is mandatory.

2.1 Engineering Controls

All work with chlorinated pyridazines should be conducted in a well-ventilated area, preferably inside a certified chemical fume hood.[6][7] Facilities must be equipped with an eyewash station and a safety shower.[1][3]

2.2 Personal Protective Equipment (PPE)

A robust PPE protocol is the primary defense against chemical exposure.

| Protection Type | Recommended Equipment | Specifications and Usage Notes |

| Eye and Face | Safety glasses with side-shields or chemical splash goggles.[8] | Must conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[9] A face shield may be necessary for operations with a high splash risk. |

| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended.[7][10] Latex gloves are not suitable.[7] Always inspect gloves for integrity before use and use proper removal technique to avoid skin contact.[8] |

| Body Protection | Laboratory coat. | A standard lab coat is required to prevent skin contact.[7][10] Ensure it is kept clean and washed separately from other clothing. |

| Respiratory | NIOSH/MSHA or EN 149 approved respirator. | Required if exposure limits are exceeded or if working outside a fume hood where dust or vapors may be generated.[5] |

Hierarchy of Controls Workflow

Caption: Hierarchy of controls for mitigating exposure risks.

Safe Handling and Storage Protocols

3.1 Handling

-

Wash hands thoroughly after handling the material and before breaks.[2][8]

-

Use only in a chemical fume hood.[6]

-

Minimize dust generation and accumulation when handling solids.[2][3]

3.2 Storage

-

Store in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents, bases, and acids.[1][6][11]

-

Keep containers tightly sealed to prevent moisture absorption and leakage.[7][8]

-

Store in a locked cabinet or other secure area.[4]

Emergency Procedures and First Aid

Immediate and appropriate action is critical in the event of an exposure or spill.

4.1 First Aid Measures

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][6] |

| Skin Contact | Remove contaminated clothing and shoes immediately.[1] Flush skin with plenty of soap and water for at least 15 minutes.[1][3] Get medical aid if irritation develops or persists.[1] |

| Inhalation | Remove the victim to fresh air.[1] If not breathing, give artificial respiration.[1] If breathing is difficult, administer oxygen.[1][3] Seek immediate medical attention.[1] |

| Ingestion | Do NOT induce vomiting.[1][11] Never give anything by mouth to an unconscious person.[1] Rinse mouth with water and call a poison control center or doctor immediately.[2][11] |

4.2 Accidental Release Measures

A clear, pre-planned response is essential for managing spills effectively.

Spill Response Decision Tree

Caption: Decision-making workflow for responding to a chemical spill.

Experimental Protocols: Best Practices

While specific experimental procedures will vary, the following protocol outlines a general, safety-conscious workflow for a typical reaction involving a chlorinated pyridazine.

5.1 Risk Assessment

Before beginning any experiment, a thorough risk assessment must be performed. This involves identifying hazards, evaluating risks, and implementing control measures.

Risk Assessment Workflow

Caption: A four-step workflow for laboratory risk assessment.

5.2 General Reaction Setup and Workup Protocol

-

Preparation :

-

Ensure the chemical fume hood is operational and the sash is at the appropriate height.

-

Gather and inspect all necessary PPE (gloves, goggles, lab coat).

-

Assemble clean, dry glassware in the fume hood.

-

Prepare a quench solution (e.g., saturated sodium bicarbonate) and have it readily available.

-

-

Reagent Handling :

-

Weigh solid chlorinated pyridazines in the fume hood to avoid inhaling dust.

-

Add reagents slowly to control the reaction rate and temperature.

-

Keep the reaction vessel closed to the extent possible.

-

-

Reaction Monitoring :

-

Monitor the reaction for any signs of an uncontrolled exotherm or pressure buildup.

-

Use appropriate analytical techniques (e.g., TLC, LC-MS) to monitor reaction progress.

-

-

Workup and Quenching :

-

Cool the reaction mixture to room temperature or below before quenching.

-

Slowly and carefully add the reaction mixture to the quench solution with stirring. Be aware of potential gas evolution.

-

Perform extractions and subsequent workup steps within the fume hood.

-

-

Waste Disposal :

-

Segregate halogenated and non-halogenated waste streams into appropriately labeled containers.

-

Dispose of all chemical waste through a licensed professional waste disposal service in accordance with local, regional, and national regulations.[4][12]

-

Contaminated materials (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste.[8][12]

-

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. aksci.com [aksci.com]

- 3. aksci.com [aksci.com]

- 4. cpachem.com [cpachem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. fishersci.nl [fishersci.nl]

- 12. benchchem.com [benchchem.com]

A Technical Guide to 4,6-Dichloro-3-methylpyridazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4,6-dichloro-3-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its well-characterized isomer, 3,6-dichloro-4-methylpyridazine, to provide a broader context for researchers.

Chemical Identity and Properties

IUPAC Name: this compound[1]

Synonyms: This compound is primarily known by its IUPAC name.

CAS Number: 68240-43-7[1]

Molecular Formula: C₅H₄Cl₂N₂[1]

Molecular Weight: 163.00 g/mol [2]

Physicochemical Properties

Quantitative data for this compound is not extensively reported in the literature. The following table summarizes the available data for this compound and provides a comparison with its isomer, 3,6-dichloro-4-methylpyridazine.

| Property | This compound | 3,6-dichloro-4-methylpyridazine |

| CAS Number | 68240-43-7[1] | 19064-64-3[2] |

| Molecular Formula | C₅H₄Cl₂N₂[1] | C₅H₄Cl₂N₂[2] |

| Molecular Weight | 163.00 g/mol [1] | 163.00 g/mol [2] |

| Melting Point | Data not available | 86-88 °C[2] |

| Boiling Point | Data not available | 149-151 °C at 21 mmHg[2] |

| Appearance | White crystal[1] | Yellow powder[3] |

Spectral Data

¹H NMR (200 MHz, CDCl₃) of 3,6-dichloro-4-methylpyridazine: δ 7.41 (q, J = 0.9 Hz, 1H), 2.42 (d, J = 1.0 Hz, 3H).[3]

¹³C NMR (50 MHz, CDCl₃) of 3,6-dichloro-4-methylpyridazine: δ 157.3 (C-3), 155.6 (C-6), 140.7 (C-4), 130.1 (C-5), 19.2 (CH₃).[3]

IR (KBr, cm⁻¹) of 3,6-dichloro-4-methylpyridazine: 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.[3]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in the surveyed literature, the synthesis of the related isomer, 3,6-dichloro-4-methylpyridazine, is well-documented. The following protocol for the synthesis of 3,6-dichloro-4-methylpyridazine can serve as a reference for a potential synthetic route.

Experimental Protocol: Synthesis of 3,6-Dichloro-4-methylpyridazine

This procedure outlines the synthesis of 3,6-dichloro-4-methylpyridazine from 4-methyl-1,2-dihydropyridazine-3,6-dione.[3]

Materials:

-

4-Methyl-1,2-dihydropyridazine-3,6-dione

-

Phosphoryl chloride (POCl₃)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Light petroleum ether

-

Ether

Procedure:

-

A suspension of 4-methyl-1,2-dihydropyridazine-3,6-dione (9.48 g, 75.2 mmol) in phosphoryl chloride (70 mL, 750 mmol) is stirred at room temperature under a nitrogen atmosphere.

-

The reaction mixture is heated to a gentle reflux for 4 hours, during which a golden-yellow homogeneous solution forms.

-

After cooling, the excess phosphoryl chloride is removed by distillation under reduced pressure (14 mbar, 50-70 °C).

-

The resulting viscous brown oil is slowly added dropwise to an ice-cooled saturated sodium bicarbonate solution (200 mL) with vigorous stirring.

-

The pH of the mixture is adjusted to 6 by the portion-wise addition of solid sodium bicarbonate.

-

The aqueous layer is extracted with ethyl acetate (2 x 60 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution (30 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is recrystallized from light petroleum ether/ether to yield 3,6-dichloro-4-methylpyridazine as a yellow powder (11.5 g, 94% yield).[3]

Applications in Drug Discovery and Development

Pyridazine derivatives are important scaffolds in medicinal chemistry. A deuterated derivative of this compound, 4,6-dichloro-N-(methyl-d3)-pyridazine-3-carboxamide, serves as a key intermediate in the synthesis of Deucravacitinib, a therapeutic agent for autoimmune diseases such as psoriasis. This highlights the role of the 4,6-dichloropyridazine core in the development of novel pharmaceuticals.

Logical Workflow: Synthesis of a Pharmaceutical Intermediate

The following diagram illustrates a generalized synthetic pathway from a pyridazine precursor to a more complex, biologically active molecule, representing a typical workflow in drug development.

Caption: Generalized synthetic workflow from a pyridazine starting material.

Conclusion

This compound is a halogenated pyridazine with potential applications as a building block in the synthesis of pharmaceuticals. While specific physicochemical and spectral data for this isomer are limited, information on the closely related 3,6-dichloro-4-methylpyridazine provides a valuable reference for researchers. The use of a derivative of this compound in the synthesis of the FDA-approved drug Deucravacitinib underscores the importance of this chemical scaffold in modern drug discovery. Further research into the synthesis and properties of this compound is warranted to fully explore its potential in medicinal chemistry.

References

An In-depth Technical Guide on the Theoretical Properties and Computational Modeling of 4,6-Dichloro-3-methylpyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties and computational modeling of 4,6-dichloro-3-methylpyridazine, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental and computational data for this compound, this guide leverages detailed studies on its close structural isomer, 3,6-dichloro-4-methylpyridazine, as a foundational model. The methodologies and analyses presented herein are directly applicable to the target molecule and provide a robust framework for its investigation. This document covers its structural, electronic, and thermodynamic properties, supported by data from Density Functional Theory (DFT) calculations, and outlines standard experimental protocols for its characterization.

Introduction

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The subject of this guide, this compound, is a halogenated pyridazine with potential as a versatile building block in organic synthesis. Understanding its fundamental theoretical properties is crucial for predicting its reactivity, designing novel derivatives, and elucidating its potential mechanisms of action in biological systems.

Computational modeling, particularly methods based on Density Functional Theory (DFT), offers a powerful and cost-effective approach to investigate the molecular properties of such compounds in silico. This guide will detail the application of these methods to understand the geometry, vibrational frequencies, electronic structure, and reactivity of this compound.

Molecular Structure and Properties

The molecular structure of this compound consists of a central pyridazine ring substituted with two chlorine atoms at positions 4 and 6, and a methyl group at position 3.

Caption: Molecular structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 68240-43-7 | [1] |

| Molecular Formula | C₅H₄Cl₂N₂ | [1] |

| Molecular Weight | 163.00 g/mol | [1] |

| Appearance | Yellow to brown solid | [2] |

| Purity | 97% | [1] |

| SMILES | ClC1=CC(Cl)=NN=C1C | [1] |

Computational Modeling

Computational modeling provides deep insights into the structural and electronic properties of molecules. The following sections detail the theoretical basis and results from DFT calculations performed on the closely related isomer, 3,6-dichloro-4-methylpyridazine, which serves as an excellent proxy for understanding the target molecule.[3]

Computational Workflow

A typical DFT-based computational workflow for analyzing pyridazine derivatives is illustrated below. This process involves geometry optimization, frequency calculations, and subsequent analysis of electronic properties.

Caption: A general workflow for DFT-based computational analysis.

Structural Parameters

Geometry optimization using DFT with the B3LYP functional and 6-311++G(d,p) basis set provides precise bond lengths and angles. For the related 3,6-dichloro-4-methylpyridazine, these calculations show excellent agreement with experimental X-ray diffraction data.[3] It is expected that similar accuracy would be achieved for this compound.

Vibrational Spectroscopy Analysis

Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR and FT-Raman spectra. A detailed interpretation of the infrared and Raman spectra of 3,6-dichloro-4-methylpyridazine was reported based on potential energy distribution (PED).[3] This allows for the assignment of specific vibrational modes to the observed spectral bands.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energy gap between the HOMO and LUMO (ΔE) is an indicator of chemical stability.[4]

| Parameter | Description | Significance in Drug Design |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons (nucleophilicity). |